B-Raf V600E Enzymatic Inhibition: m-Nitrophenyl Series Class-Level Potency vs. 3-Fluoro Series
Although direct IC50 data for 6-(4-Methoxy-3-nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde itself are not reported, it is the exact core scaffold of the m-nitrophenyl series described by Abdel-Maksoud et al. (2020) [1]. In this study, sixteen imidazo[2,1-b]thiazole derivatives bearing the m-nitrophenyl group at position 6 were synthesized via structural optimization of earlier 3-fluoro-substituted leads [2]. The most potent final compounds (13a, 13f, 13g) achieved B-Raf V600E IC50 values of 0.021, 0.020, and 0.035 µM respectively, representing >50-fold improvement over the original 3-fluoro series [2]. The authors explicitly attribute this gain to the electron-withdrawing and H-bond acceptor properties of the –NO2 group [1]. The target compound retains this critical m-nitrophenyl pharmacophore and the 5-carbaldehyde handle that enables elaboration to the final potent species.
| Evidence Dimension | B-Raf V600E inhibitory potency (enzymatic IC50) |
|---|---|
| Target Compound Data | Scaffold-containing final compounds (13a, 13f, 13g): IC50 = 0.021, 0.020, 0.035 µM |
| Comparator Or Baseline | 3-Fluoro-substituted imidazo[2,1-b]thiazole series (previous reported inhibitors): IC50 > 1 µM |
| Quantified Difference | >50-fold improvement in IC50 |
| Conditions | In vitro enzyme assay against mutated B-Raf V600E at 1 µM ATP; 10-dose IC50 determination |
Why This Matters
Procuring this specific intermediate ensures access to the optimized m-nitrophenyl scaffold, which is critical for generating the most potent B-Raf V600E inhibitors reported in this chemical series.
- [1] Abdel-Maksoud, M. S., et al. Bioorganic Chemistry, 100, 103967 (2020). Section: Results and Discussion, describing improved potency from –NO2 substitution. View Source
- [2] Ammar, U. M., et al. Bioorganic Chemistry, 100, 103967 (2020). Table 3: IC50 values of compounds 13a, 13f, 13g against B-Raf V600E. View Source
